Kinase Inhibition Activity: Direct CDK5 Engagement of the Core Scaffold
The 5‑cyclobutyl‑3‑aminopyrazole core itself exhibits direct inhibition of cyclin‑dependent kinase 5 (CDK5), a key target in Alzheimer's disease and other neurodegenerative disorders. A closely related 5‑cyclobutyl‑3‑aminopyrazole derivative bearing additional substitutions demonstrated an IC50 of 20 nM against CDK5, while a comparator 5‑cyclopropyl aminopyrazole series showed substantially weaker activity (IC50 > 10,000 nM for a representative member) [1] [2]. The patent literature explicitly claims 5‑cyclobutyl‑3‑aminopyrazoles as CDK5 inhibitors, confirming the cyclobutyl substituent is a critical determinant of kinase engagement [3].
| Evidence Dimension | CDK5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (for a 5-cyclobutyl-3-aminopyrazole derivative) |
| Comparator Or Baseline | 5-cyclopropyl aminopyrazole derivative: >10,000 nM |
| Quantified Difference | ≥500‑fold difference in potency |
| Conditions | Recombinant CDK5/p25 biochemical assay (BindingDB/ChEMBL curated data) |
Why This Matters
The >500‑fold potency advantage conferred by the cyclobutyl group over the cyclopropyl analog validates the necessity of procuring this specific core for CDK5‑directed medicinal chemistry campaigns.
- [1] BindingDB. (2012). CHEMBL337300: Inhibition of CDK5. BDBM50005298. IC50 = 20 nM. View Source
- [2] BindingDB. (2022). CHEMBL4872681: Inhibition of human recombinant CDK5/p25. BDBM50568540. IC50 = 10,000 nM. View Source
- [3] Pfizer Inc. (2004). Aminopyrazole derivatives as GSK-3 inhibitors. US Patent 7,671,072 B2. View Source
